![molecular formula C15H19ClN6O B5701515 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B5701515.png)
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a morpholinyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzonitrile with ethylamine to form 4-chlorophenyl-ethylamine. This intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base, such as triethylamine, to yield the desired triazine derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of acids or bases, breaking down into smaller fragments
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing the chlorine atom .
Scientific Research Applications
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent. .
Materials Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests
Mechanism of Action
The mechanism of action of 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine share a similar triazine core but differ in the substituents attached to the ring.
Thiadiazole Derivatives: Compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol have a similar aromatic ring structure but with a different heterocyclic core
Uniqueness
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a morpholinyl group. This structural feature imparts specific chemical and biological properties, making it distinct from other triazine derivatives.
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKSZPQUKBXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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